molecular formula C12H20O4 B8118521 3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid

3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid

Cat. No.: B8118521
M. Wt: 228.28 g/mol
InChI Key: TYYNOKUMAOAVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are widely used in various industries, including pharmaceuticals, fragrances, and food additives. This compound, in particular, has unique properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid can be synthesized through the esterification of cyclohexylmethylsuccinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of cyclohexylmethylsuccinic acid 1-methyl ester may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the ester.

Chemical Reactions Analysis

Types of Reactions

3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to cyclohexylmethylsuccinic acid and methanol in the presence of aqueous acid or base.

    Reduction: Treatment with reducing agents like lithium aluminum hydride (LiAlH4) can convert the ester into the corresponding alcohol.

    Transesterification: The ester can react with other alcohols in the presence of a catalyst to form different esters.

Common Reagents and Conditions

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Alcohols (e.g., ethanol) with acid or base catalysts.

Major Products

    Hydrolysis: Cyclohexylmethylsuccinic acid and methanol.

    Reduction: Cyclohexylmethylsuccinic alcohol.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of cyclohexylmethylsuccinic acid 1-methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester can undergo hydrolysis to release cyclohexylmethylsuccinic acid, which may then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethylsuccinic acid: The parent acid of the ester.

    Cyclohexylmethylsuccinic alcohol: The reduced form of the ester.

    Other esters: Esters with similar structures but different alkyl groups.

Uniqueness

3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid is unique due to its specific ester linkage and the presence of the cyclohexylmethyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h9-10H,2-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYNOKUMAOAVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Cyclohexylmethylidenesuccinic acid 1-methyl ester (0.22 g, 1.0 mmol) and each metal complex catalyst (0.005 mmol) were weighed in a Pyrex (registered trade name) test tube for autoclaving and the tube was put into a 50 mL-autoclave together with a stirrer in the tube, and then the atmosphere in the autoclave was substituted with nitrogen. The mixture was added with 2 mL of deoxygenized methanol, and after the atmosphere in the autoclave was sufficiently substituted with hydrogen, and then pressurized with 0.5 MPa of hydrogen, the mixture was stirred at 45° C. for 18 hours. After 18 hours, the atmosphere of the autoclave was returned to ordinary pressure, and the reaction mixture was concentrated in an evaporator. The concentrated residue was added with 5 mL of 2 M aqueous sodium hydroxide for dissolution, and the solution was washed with 5 mL of ethyl acetate. The aqueous layer was separated, and added with diluted hydrochloric acid until pH of the aqueous layer became lower than 2, and the produced oil was extracted with 10 mL of ethyl acetate. The organic layer was concentrated in an evaporator to quantitatively obtain optically active cyclohexylmethylsuccinic acid 1-methyl ester.
Name
2-Cyclohexylmethylidenesuccinic acid 1-methyl ester
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
catalyst
Quantity
0.005 mmol
Type
catalyst
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five

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